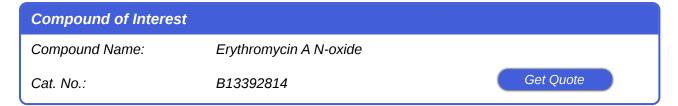


Erythromycin A N-oxide: A Comprehensive Technical Guide on its Physical Characteristics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of **Erythromycin A N-oxide**, a significant metabolite of the macrolide antibiotic Erythromycin A. This document collates essential data on its physicochemical properties, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its study. **Erythromycin A N-oxide** is not only a metabolite but also a potential impurity in commercial erythromycin preparations and serves as a precursor in the synthesis of clarithromycin[1].

Physicochemical Properties

The fundamental physical and chemical properties of **Erythromycin A N-oxide** are summarized below. These data are critical for its identification, purification, and formulation in a research and development setting.



| Property | Data | References |
|--------------------|--|--------------------|
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R, 13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotet radecane-2,10-dione N-oxide | [2] |
| CAS Number | 992-65-4 | [1][2][3][4][5] |
| Molecular Formula | C37H67NO14 | [1][2][3][4][5][6] |
| Molecular Weight | 749.9 g/mol | [3][4][5][6][7] |
| Appearance | White solid powder | [2][3] |
| Purity | Typically ≥95% to >98% (by HPLC) | [1][3] |
| Storage Conditions | -20°C | [1][3][4] |
| Source | A metabolite formed from Erythromycin A, can be isolated from the fermentation broth of Saccharopolyspora erythraea | [3] |



| Solubility Profile | References | |
|---------------------------|------------|-----------|
| Water | Soluble | [3] |
| Ethanol | Soluble | [1][3][4] |
| Methanol | Soluble | [1][3][4] |
| Dimethylformamide (DMF) | Soluble | [1][3][4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][3][4] |

Logical and Experimental Workflows

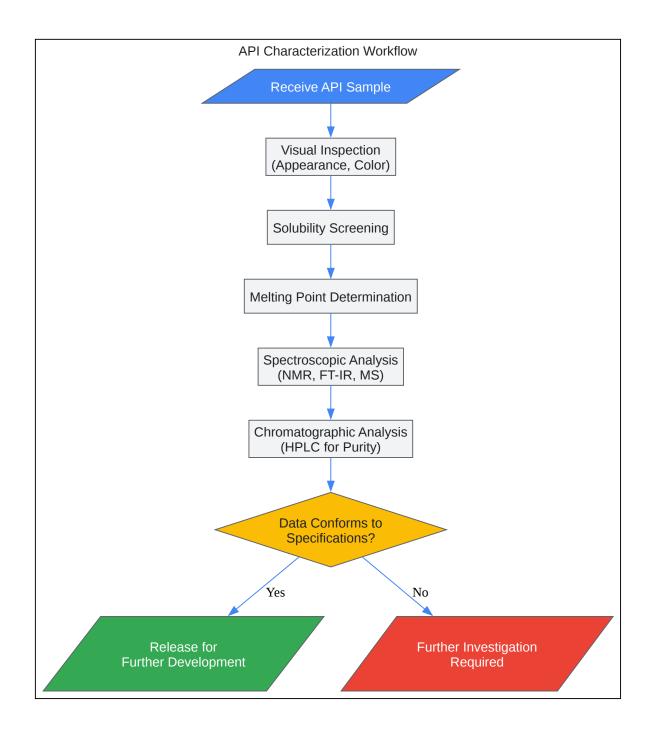
The following diagrams illustrate key relationships and procedural workflows associated with the characterization of **Erythromycin A N-oxide**.



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Caption: Metabolic and synthetic relationships of Erythromycin A N-oxide.





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Caption: General workflow for the physical characterization of an API.



Experimental Protocols

The characterization of an active pharmaceutical ingredient (API) like **Erythromycin A N-oxide** involves a suite of standardized analytical tests to confirm its identity, purity, and physicochemical properties[8][9].

3.1. Appearance (Visual Inspection)

- Objective: To determine the physical form, color, and clarity of the substance.
- Methodology: A small quantity of the API is placed on a clean, white surface or in a clear container. It is observed under adequate lighting against both a white and a black background. The physical state (e.g., crystalline, powder, amorphous solid) and color are recorded. This provides the most basic identification check[9].

3.2. Solubility Determination

- Objective: To assess the solubility of the API in various standard solvents, which is crucial for formulation development.
- Methodology: A predetermined amount of Erythromycin A N-oxide is added to a specific volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, DMSO) in a vial at a controlled temperature. The mixture is agitated vigorously. Solubility is determined by visual inspection for the absence of solid particles. If the substance dissolves, further API is added until saturation is reached to quantify the solubility, often expressed in mg/mL[9].

3.3. Melting Point Determination

- Objective: To determine the temperature range over which the solid API transitions to a liquid. This is a key indicator of purity.
- Methodology: A small, dry sample of the powdered API is packed into a capillary tube. The
 tube is placed in a calibrated melting point apparatus. The temperature is raised at a
 controlled rate. The temperature at which the substance first begins to melt and the
 temperature at which it becomes completely liquid are recorded as the melting range[9].

3.4. High-Performance Liquid Chromatography (HPLC) for Purity Analysis



- Objective: To separate, identify, and quantify each component in the sample, thereby determining the purity of the API and identifying any related substances or impurities.
- Methodology:
 - Preparation: A standard solution of known concentration and a sample solution of the API are prepared in a suitable solvent.
 - Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable column (e.g., C18) is used.
 - Mobile Phase: A specific mixture of solvents (e.g., acetonitrile and a buffer) is pumped through the column.
 - Injection & Elution: A small volume of the sample solution is injected into the system.
 Components separate based on their affinity for the column's stationary phase versus the mobile phase.
 - Detection: The detector measures the absorbance of the components as they elute. The resulting chromatogram shows peaks corresponding to each component.
 - Analysis: The area of the main peak relative to the total area of all peaks is calculated to determine the purity, often expressed as a percentage[3].
- 3.5. Spectroscopic Analysis for Structural Confirmation
- Objective: To confirm the chemical structure of the molecule.
- · Methodologies:
 - o Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR and 13C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in a strong magnetic field[8]. The chemical shifts, splitting patterns, and integrations confirm the molecular structure.



- Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule. The sample is analyzed as a solid or in a KBr pellet. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds (e.g., C=O, O-H, C-N)[8].
- Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The sample is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the calculated molecular weight of Erythromycin A N-oxide[1].

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